5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-6(2-4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSOZADUSXOMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650412 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-64-3 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Oxazole derivatives are known to interact with various biological targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation. These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
The compound may affect several biochemical pathways due to the presence of the oxazole ring and the carboxylic acid group. Oxazoles are known to participate in various reactions, including direct arylation and alkenylation. The carboxylic acid group can undergo reactions such as nucleophilic acyl substitution. The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Oxazole derivatives have been associated with various biological activities, including antimicrobial and anti-biofilm activities. The specific effects of “5-(4-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid” would need to be determined through experimental studies.
Biological Activity
5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid (CAS No. 887267-64-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables regarding its biological activity.
- Molecular Formula : C11H6F3NO4
- Molecular Weight : 273.165 g/mol
- LogP : 2.938 (indicating moderate lipophilicity) .
The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets.
Antiviral Activity
Research indicates that compounds containing oxazole rings exhibit significant antiviral properties. In a study evaluating structure-activity relationships, oxazole derivatives demonstrated activity against various human rhinovirus serotypes, with some exhibiting mean minimum inhibitory concentrations (MICs) as low as 0.40 µM . The presence of lipophilic substituents, such as trifluoromethoxy groups, has been correlated with enhanced antiviral efficacy.
Structure-Activity Relationship (SAR)
The incorporation of a trifluoromethoxy group has been shown to significantly impact the biological activity of phenyl-containing compounds. For instance, studies have demonstrated that the presence of this group can enhance potency in inhibiting serotonin uptake by several folds compared to non-fluorinated analogs .
Table 1: Summary of Biological Activities Related to Similar Compounds
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of several oxazole derivatives, researchers found that compounds with trifluoromethyl substitutions exhibited superior activity against HRV. The study highlighted that structural modifications significantly influenced the MIC values and overall efficacy against viral replication .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of oxazole derivatives showed promising results against various bacterial strains. Although specific data for this compound were not reported, the trends observed in closely related compounds indicate potential for further exploration in this area .
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactive groups (oxazole ring, carboxylic acid, trifluoromethoxy) enable diverse transformations:
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Esterification : Conversion of carboxylic acid to esters (e.g., methyl esters) via carbodiimide coupling .
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Amide Formation : Reacting the acid with amines using EDC/DMAP to generate amide derivatives .
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Sulfonamide Synthesis : Formation via reaction with sulfonyl chlorides and amines .
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C-N Cross-Coupling : Incorporation of aromatic rings or heterocycles into the structure .
Cycloaddition for Oxazole Formation
The oxazole ring is typically formed via a [3+2] cycloaddition between alkynes and nitrile oxides. This reaction proceeds under mild conditions (e.g., room temperature) and is catalyzed by bases like potassium tert-butoxide .
Mechanism Steps :
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Nitrile Oxide Generation : From hydroximoyl chlorides or oximes.
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Dipolar Cycloaddition : Alkyne reacts with nitrile oxide to form the oxazole ring.
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Rearrangement : Adjustment of substituent positions to achieve stability.
Coupling Mechanism (EDC/DMAP)
In amide or ester formation, EDC activates the carboxylic acid as an O-acylisourea intermediate, which is stabilized by DMAP. The intermediate then reacts with nucleophiles (e.g., amines) to form the final product .
Comparative Analysis of Derivatives
Comparison with Similar Compounds
Key Findings and Implications
- Electronic Effects : The trifluoromethoxy group in the target compound enhances acidity (pKa ~2–3) compared to -CF₃ analogs, favoring ionic interactions in biological systems.
- Heterocycle Impact : Oxazole derivatives generally exhibit balanced metabolic stability and synthetic accessibility compared to thiazole or isoxazole analogs.
Preparation Methods
α-Amino Ketone and Carboxylic Acid Derivatives
A widely utilized method involves the cyclocondensation of α-amino ketones with activated carboxylic acid derivatives. For example, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid was synthesized via a two-step process:
- Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
- Coupling with an amine-containing heterocycle (e.g., 3-(2-amino-4-chlorophenyl)-4H-oxadiazol-5-one) at room temperature, yielding a 45% isolated product.
Reaction Conditions:
Base-Mediated Cyclization
A higher-yielding approach (91%) was reported for 5-phenyl-1,3-oxazole-4-carboxylic acid using sodium hydroxide in ethanol. Adapting this method for the trifluoromethoxy analogue would require:
- Substituting the phenyl group with 4-(trifluoromethoxy)phenyl during the cyclization step.
- Optimizing base concentration to avoid hydrolysis of the trifluoromethoxy group.
Key Variables:
Coupling Strategies for Functional Group Introduction
Post-Cyclization Functionalization
The trifluoromethoxy group can be introduced via Ullmann coupling or nucleophilic aromatic substitution after oxazole ring formation. For instance, 5-methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide was synthesized by reacting pre-formed isoxazole intermediates with 4-trifluoromethylaniline.
Critical Considerations:
Carbodiimide-Mediated Amide Bond Formation
EDC and DMAP are effective for activating the carboxylic acid toward amide bond formation, as demonstrated in the synthesis of δ-trifluoromethyl-oxazole-carboxamide derivatives . This method could be adapted to introduce the 4-(trifluoromethoxy)phenyl group via a coupling reaction with an appropriate amine.
Optimization Data:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl (2 eq) |
| Catalyst | DMAP (3 eq) |
| Solvent | DCM |
| Reaction Time | 10 minutes (activation) + overnight (coupling) |
| Yield | 40–50% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields in heterocyclic synthesis. For 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole , microwave conditions reduced cyclization time from hours to minutes. Applying this to oxazole synthesis could involve:
- Microwave-assisted cyclocondensation at 100–150°C.
- Real-time monitoring to prevent decomposition of the trifluoromethoxy group.
Reported Advantages:
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
- Oxazole Ring Formation: Proceeds via nucleophilic attack of the α-amino ketone’s amine on the activated carboxylic acid, followed by dehydration.
- Trifluoromethoxy Stability: The -OCF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating pH control during synthesis.
- Byproducts: Common issues include over-activation of the carboxylic acid (leading to dimerization) and incomplete cyclization.
Q & A
Q. What are the recommended synthetic routes for 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-(trifluoromethoxy)benzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form an oxazole precursor .
- Step 2 : Hydrolysis of the ester group using aqueous NaOH or LiOH to yield the carboxylic acid derivative .
- Optimization : Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization efficiency, while microwave-assisted synthesis reduces reaction time .
- Yield Considerations : Purity (>95%) is achievable via recrystallization in ethanol/water mixtures, as noted in reagent-grade specifications .
Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the oxazole ring and trifluoromethoxy substituent. An absence of ester proton signals (~4.2 ppm) post-hydrolysis validates conversion to the carboxylic acid .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by area normalization) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, a related compound (3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) was structurally confirmed via single-crystal diffraction, showing planar oxazole-carboxylic acid conjugation .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence electronic properties and reactivity in catalysis or supramolecular interactions?
- Electron-Withdrawing Effect : The -OCF group decreases electron density on the oxazole ring, enhancing electrophilic substitution resistance. This is validated via Hammett substituent constants (σ = 0.43 for -OCF) .
- Supramolecular Interactions : In crystal structures, the carboxylic acid forms hydrogen bonds with adjacent molecules (O–H···N/O distances ~2.8 Å), while the -OCF group engages in weak C–F···π interactions . Computational studies (DFT) further show enhanced dipole moments (~4.5 D) compared to non-fluorinated analogs .
Q. What strategies address contradictions in biological activity data across studies?
- Assay Standardization : Inconsistent antimicrobial activity reports (e.g., MIC values) may arise from variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates). Use CLSI guidelines for MIC determination .
- Metabolic Stability : Conflicting in vivo anti-inflammatory data (e.g., carrageenan-induced edema models) may stem from pharmacokinetic variability. Address this via plasma stability assays (e.g., liver microsome incubation) and metabolite profiling (LC-MS/MS) .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Docking Studies : Molecular docking (AutoDock Vina) of the carboxylic acid moiety into COX-2’s active site (PDB: 5KIR) predicts hydrogen bonds with Arg120 and Tyr355, explaining observed anti-inflammatory activity .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis of derivatives identifies electron-withdrawing substituents (e.g., -CF) as critical for enhancing binding affinity (R = 0.89 for pIC vs. σ constants) .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Storage : Store in airtight containers under inert gas (N) at -20°C to minimize hydrolysis of the trifluoromethoxy group .
- Handling : Use gloveboxes for hygroscopic-sensitive reactions. Safety protocols (e.g., eye wash stations, ventilation) are critical, as recommended for structurally similar lab chemicals .
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates co-solvents (e.g., DMSO:PBS 1:9) for IP administration .
- Prodrug Strategies : Esterification (e.g., ethyl ester derivatives) improves bioavailability, as demonstrated in pharmacokinetic studies of analogous oxazole-carboxylic acids (C increased 3-fold) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
